2-(2,5-Difluorophenoxy)acetaldehyde
Description
2-(2,5-Difluorophenoxy)acetaldehyde is an organofluorine compound featuring a phenoxy ring substituted with fluorine atoms at the 2- and 5-positions, linked to an acetaldehyde moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents and the reactive aldehyde group.
Properties
Molecular Formula |
C8H6F2O2 |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2-(2,5-difluorophenoxy)acetaldehyde |
InChI |
InChI=1S/C8H6F2O2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |
InChI Key |
MPIOQROHZQNFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenoxy)acetaldehyde typically involves the reaction of 2,5-difluorophenol with chloroacetaldehyde under basic conditions. The reaction can be represented as follows:
2,5-Difluorophenol+Chloroacetaldehyde→2-(2,5-Difluorophenoxy)acetaldehyde
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the phenoxy group.
Industrial Production Methods
On an industrial scale, the production of 2-(2,5-Difluorophenoxy)acetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,5-Difluorophenoxy)acetic acid.
Reduction: 2-(2,5-Difluorophenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Difluorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenoxy)acetaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with aldehyde dehydrogenase enzymes, leading to the formation of corresponding acids. The difluorophenoxy group can also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and inferred properties of 2-(2,5-Difluorophenoxy)acetaldehyde with related compounds:
Key Observations:
- Functional Group: Aldehyde-containing derivatives (e.g., 2-(2,5-Difluorophenoxy)acetaldehyde) exhibit higher reactivity in condensation reactions than acetamide analogs, which are more stable but require harsher conditions for activation .
- Electronic Effects : Fluorine substituents enhance the electrophilicity of the aldehyde group, favoring interactions with nucleophiles like amines or alcohols. Methyl groups, in contrast, increase hydrophobicity but reduce electronic activation .
Physicochemical Properties (Inferred)
| Property | 2-(2,5-Difluorophenoxy)acetaldehyde | 2-(2,6-Dimethylphenoxy)acetamide |
|---|---|---|
| LogP (Lipophilicity) | ~1.8–2.2 (moderate) | ~3.0–3.5 (high) |
| Solubility in Water | Low (fluorine reduces polarity) | Very low |
| Reactivity with Amines | High (aldehyde nucleophilic attack) | Moderate (amide coupling requires activation) |
Biological Activity
2-(2,5-Difluorophenoxy)acetaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H8F2O2
- Molecular Weight : 188.16 g/mol
- IUPAC Name : 2-(2,5-difluorophenoxy)acetaldehyde
The compound features a difluorophenoxy group attached to an acetaldehyde moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that 2-(2,5-Difluorophenoxy)acetaldehyde exhibits various biological activities, including:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects against certain bacterial strains.
- Anticancer Potential : Preliminary investigations indicate that it may inhibit the growth of cancer cells through various mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in cellular models.
The biological activity of 2-(2,5-Difluorophenoxy)acetaldehyde can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that 2-(2,5-Difluorophenoxy)acetaldehyde exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies on cancer cell lines have shown that 2-(2,5-Difluorophenoxy)acetaldehyde can inhibit cell proliferation. The following table summarizes the effects observed:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
These findings indicate a promising role for the compound in cancer therapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using a protein denaturation assay. The results indicated that higher concentrations of the compound significantly inhibited protein denaturation.
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 100 | 45 |
| 200 | 70 |
| 500 | 90 |
This suggests that the compound could be effective in managing inflammatory conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 2-(2,5-Difluorophenoxy)acetaldehyde. For instance:
- Case Study on Anticancer Agents : A study published in Molecular Cancer Therapeutics reported that phenolic compounds with similar structures exhibited significant anticancer properties by modulating apoptotic pathways.
- Antimicrobial Research : Research published in Antimicrobial Agents and Chemotherapy indicated that phenoxyacetaldehydes can effectively combat resistant bacterial strains, supporting further exploration of derivatives like 2-(2,5-Difluorophenoxy)acetaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
